molecular formula C4H9BCl2O2 B8575161 Dimethyl (1,1-Dichloroethyl)boronate CAS No. 101772-81-0

Dimethyl (1,1-Dichloroethyl)boronate

Cat. No.: B8575161
CAS No.: 101772-81-0
M. Wt: 170.83 g/mol
InChI Key: UWBXMTMYEHACCX-UHFFFAOYSA-N
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Description

Dimethyl (1,1-Dichloroethyl)boronate is a useful research compound. Its molecular formula is C4H9BCl2O2 and its molecular weight is 170.83 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Dimethyl (1,1-Dichloroethyl)boronate is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Borylation Reactions : It serves as a borylating agent in the functionalization of organic substrates. The dichloroethyl group enhances its reactivity, allowing for the introduction of boron into complex organic molecules .
  • Synthesis of Boronic Esters : This compound can be utilized to synthesize boronic esters, which are crucial intermediates in the preparation of pharmaceuticals and agrochemicals. The ability to form stable boronic esters makes it valuable in carbohydrate chemistry and other synthetic pathways .

Medicinal Chemistry

Recent advancements have highlighted the potential of this compound in drug discovery and development:

  • Anticancer Activity : Boron-containing compounds have shown promise in targeting specific cancer pathways. For instance, studies have indicated that derivatives of boronic acids can inhibit enzymes involved in nucleotide metabolism, which is critical for cancer cell proliferation .
  • Bioactive Compound Development : The compound has been explored for its ability to modify bioactive molecules, enhancing their therapeutic efficacy. For example, researchers have investigated its role in synthesizing boronates that exhibit improved solubility and stability compared to their parent compounds .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyApplicationFindings
1Anticancer Drug DevelopmentIdentified as a key intermediate in synthesizing boron-containing drugs that target leukemia cells with enhanced efficacy .
2Carbohydrate ChemistryDemonstrated effective formation of boronic esters from carbohydrates, facilitating selective functionalization with minimal purification steps required .
3Environmental ChemistryUsed in studies assessing the environmental impact of organoboron compounds, focusing on their degradation pathways and ecological effects .

Properties

CAS No.

101772-81-0

Molecular Formula

C4H9BCl2O2

Molecular Weight

170.83 g/mol

IUPAC Name

1,1-dichloroethyl(dimethoxy)borane

InChI

InChI=1S/C4H9BCl2O2/c1-4(6,7)5(8-2)9-3/h1-3H3

InChI Key

UWBXMTMYEHACCX-UHFFFAOYSA-N

Canonical SMILES

B(C(C)(Cl)Cl)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A modification of the procedure of Example 1 was followed. 1,1-Dichloroethane (25 ml, 0.30 mol) was used in place of dichloromethane and trimethyl borate (30 ml, 0.265 mol) was used in place of triisopropyl borate. The quantity of diisopropylamine was 40 ml and that of butyllithium was 0.25 mol. A -78° C. cooling bath was used. The yield of (I) (R3 =R7 =R8 =methyl), bp 48° C. (40 Torr), was 27 g, 55% taking into account the 14% THF indicated by NMR analysis.
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